An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Dimethylamino)butanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Dimethylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(dimethylamino)butanoate is a β-amino ester, a class of organic compounds that are gaining significant interest in the fields of medicinal chemistry and drug development. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both an amino group and an ester functionality imparts unique chemical reactivity and allows for diverse downstream chemical modifications.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-(dimethylamino)butanoate. Given the limited availability of experimentally determined data for this specific molecule, this guide also presents information from closely related analogs to provide a scientifically grounded estimation of its characteristics. Furthermore, a generalized experimental workflow for its synthesis and characterization is detailed to support researchers in its practical application.
Chemical Identity and Molecular Structure
The foundational information for Ethyl 3-(dimethylamino)butanoate is summarized below.
| Identifier | Value | Source |
| Chemical Name | Ethyl 3-(dimethylamino)butanoate | [1][2][3] |
| CAS Number | 85118-28-1 | [1][2][3] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 159.23 g/mol | [1][4][5] |
| Canonical SMILES | CCOC(=O)CC(C)N(C)C | [3] |
| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [3] |
Molecular Structure of Ethyl 3-(dimethylamino)butanoate
Caption: Generalized workflow for the synthesis of Ethyl 3-(dimethylamino)butanoate.
Experimental Protocol: Synthesis of Ethyl 3-(dimethylamino)butanoate
This protocol is a representative procedure based on the synthesis of similar β-amino esters.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
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Addition of Amine: Cool the solution in an ice bath and add a solution of dimethylamine (1.1-1.5 equivalents) in the same solvent dropwise. The reaction is often carried out in a sealed vessel due to the volatility of dimethylamine.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any unreacted amine and salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can then be purified by vacuum distillation to yield pure Ethyl 3-(dimethylamino)butanoate.
Characterization
The synthesized product should be thoroughly characterized to confirm its identity and purity. The following is a standard workflow for the characterization of a novel organic compound.
Characterization Workflow
Caption: Standard workflow for the characterization of a synthesized organic compound.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
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A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).
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A singlet for the six protons of the two methyl groups on the nitrogen atom (~2.2 ppm).
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A multiplet for the proton at the 3-position (~2.8-3.2 ppm).
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A doublet of doublets for the two diastereotopic protons at the 2-position (~2.4-2.6 ppm).
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A doublet for the methyl group at the 3-position (~1.1 ppm).
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the carbonyl carbon of the ester (~172 ppm).
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Signals for the carbons of the ethyl group (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).
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A signal for the two equivalent methyl carbons on the nitrogen (~40 ppm).
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Signals for the carbons in the butanoate chain.
-
-
IR (Infrared) Spectroscopy:
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A strong absorption band corresponding to the C=O stretching of the ester group (~1735 cm⁻¹).
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C-H stretching vibrations in the region of 2800-3000 cm⁻¹.
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C-N stretching vibrations around 1100-1200 cm⁻¹.
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C-O stretching of the ester around 1150-1250 cm⁻¹.
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-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z = 159.
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Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and fragmentation at the C2-C3 bond. A prominent peak at m/z 72 corresponding to the [CH(CH₃)N(CH₃)₂]⁺ fragment is expected.
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Conclusion
Ethyl 3-(dimethylamino)butanoate is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework of its known and predicted characteristics based on its chemical structure and data from closely related compounds. The provided generalized protocols for its synthesis and characterization are intended to aid researchers in the practical application of this versatile molecule. Further experimental investigation is warranted to definitively establish its physicochemical profile.
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